molecular formula C8H7BFNO3 B14026623 3-Cyano-2-fluoro-4-methoxyphenylboronic acid

3-Cyano-2-fluoro-4-methoxyphenylboronic acid

Cat. No.: B14026623
M. Wt: 194.96 g/mol
InChI Key: LCLZAVYWETWPKN-UHFFFAOYSA-N
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Description

3-Cyano-2-fluoro-4-methoxyphenylboronic acid is an organoboron compound with the molecular formula C8H7BFNO3 and a molecular weight of 194.96 g/mol . This compound is characterized by the presence of a cyano group, a fluoro substituent, and a methoxy group attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-2-fluoro-4-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-cyano-2-fluoro-4-methoxyphenyl bromide using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-2-fluoro-4-methoxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, potassium acetate

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

    Oxidizing Agents: Hydrogen peroxide, sodium periodate

Major Products

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling

    Phenols: Formed via oxidation of the boronic acid group

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-2-fluoro-4-methoxyphenylboronic acid is unique due to the presence of the cyano group, which can act as an electron-withdrawing group, influencing the reactivity and stability of the compound. The combination of cyano, fluoro, and methoxy groups provides a distinct electronic environment that can be exploited in various synthetic applications .

Properties

Molecular Formula

C8H7BFNO3

Molecular Weight

194.96 g/mol

IUPAC Name

(3-cyano-2-fluoro-4-methoxyphenyl)boronic acid

InChI

InChI=1S/C8H7BFNO3/c1-14-7-3-2-6(9(12)13)8(10)5(7)4-11/h2-3,12-13H,1H3

InChI Key

LCLZAVYWETWPKN-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)OC)C#N)F)(O)O

Origin of Product

United States

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